molecular formula C26H29NO B001202 他莫昔芬 CAS No. 10540-29-1

他莫昔芬

货号 B001202
CAS 编号: 10540-29-1
分子量: 371.5 g/mol
InChI 键: NKANXQFJJICGDU-QPLCGJKRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Tamoxifen is a selective estrogen receptor modulator (SERM) widely recognized for its role in the treatment of breast cancer. Beyond its clinical applications, it has been the subject of extensive scientific research, exploring its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

Tamoxifen synthesis involves complex chemical processes. The synthesis of cis- and trans-tamoxifen highlights the transformation of diphenylacetylene through carboalumination as a pivotal step. This process allows for the conversion to antiestrogenic trans-tamoxifen by facilitating cis-trans isomerization, demonstrating the intricate steps involved in tamoxifen's chemical synthesis (Al-Hassan, 1987). Further developments in synthesis methods have been reviewed, emphasizing improvements in yield and the synthesis route for antihormones like tamoxifen, showcasing the evolution of synthesis techniques over time (Hu Wei-xiao, 2005).

Molecular Structure Analysis

Tamoxifen's molecular structure plays a crucial role in its activity. Studies focusing on its structure elucidate the importance of its ethyl side chain and the presence of a phenyl group, which are critical for its binding and efficacy. The synthesis of novel tamoxifen derivatives explores modifications to enhance its antagonistic properties, showcasing the ongoing research to understand and improve tamoxifen's molecular framework (Rey et al., 2012).

Chemical Reactions and Properties

Tamoxifen undergoes various chemical reactions, influencing its therapeutic and side effects. For instance, its induction of oxidative stress and mitochondrial apoptosis through mitochondrial nitric oxide synthase activation illustrates the complex interactions tamoxifen has within cellular environments, affecting its pharmacological profile (Nazarewicz et al., 2007).

Physical Properties Analysis

The physical properties of tamoxifen, such as its crystalline structure and solubility, are crucial for its formulation and efficacy. Research into the synthesis of (Z)-4-hydroxytamoxifen, a potent estrogen receptor modulator, underscores the importance of physical properties in drug development and therapeutic application (Yu & Forman, 2003).

Chemical Properties Analysis

Tamoxifen's chemical properties, including its reactivity and stability, are essential for its biological activity. The study of its potential carcinogenic metabolite, 3,4-dihydroxytamoxifen-o-quinone, highlights the significance of understanding tamoxifen's chemical behavior and its implications for safety and efficacy (Zhang et al., 2000).

科研应用

  1. 抗肿瘤特性:他莫昔芬抑制胰岛素样生长因子I(IGF-I)基因的表达,有助于其抗肿瘤特性。这在抑制动物模型和临床环境中的转移中是显著的(Huynh et al., 1993)

  2. 乳腺癌治疗和预防:被认为是治疗和预防乳腺癌的黄金标准。V. Craig Jordan对他莫昔芬的实验室研究在挽救全球数百万人的生命中起到了关键作用(Poirot, 2011)

  3. 乳腺癌作用机制:其在乳腺癌治疗中的临床疗效归因于在乳腺癌细胞中诱导生长停滞和凋亡(Mandlekar & Kong, 2001)

  4. 激素受体靶向:他莫昔芬靶向乳腺肿瘤雌激素受体(ER),长期辅助治疗显著增强患者生存率并减少乳腺癌死亡率(Jordan et al., 2011)

  5. 高危绝经前妇女的预防:用于雌激素受体阳性乳腺癌的治疗策略,并用于高危绝经前妇女的预防(Oseni et al., 2008)

  6. 新治疗剂的开发:他莫昔芬在保护骨密度、降低胆固醇和预防对侧乳腺癌方面的成功导致了新药物的开发,用于各种应用(O'Regan et al., 1998)

  7. 不良反应:他莫昔芬阻断氯离子通道,可能导致白内障形成(Zhang et al., 1994)

  8. 与子宫内膜癌的关联:其在乳腺癌治疗中的使用与子宫内膜癌发病率增加有关(Wu et al., 2005)

  9. 对利什曼病的有效性:他莫昔芬有效杀死多种利什曼病菌种并调节宿主细胞内泡pH(Miguel et al., 2007)

  10. 降低对侧乳腺癌风险:长期辅助治疗他莫昔芬可降低对侧乳腺癌的风险(Abderrahman & Jordan, 2017)

  11. 治疗耐药性:尽管其疗效显著,但大多数患者最终会在乳腺癌治疗中对他莫昔芬产生耐药性(Fuqua, 1999)

  12. 在药物基因组学中的应用:基因因素(如CYP2D6基因型)在预测他莫昔芬的疗效和毒性方面的作用是药物基因组学的关键领域(Hoskins et al., 2009)

Safety And Hazards

Tamoxifen comes with a small but serious risk of side effects, including blood clots . The most serious health risks of tamoxifen, such as endometrial cancer (cancer of the lining of the uterus) and blood clots in the lungs, are rare .

性质

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKANXQFJJICGDU-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54965-24-1 (citrate)
Record name Tamoxifen [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010540291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1034187
Record name Tamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tamoxifen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4), 1.02e-03 g/L
Record name SID56323502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Tamoxifen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tamoxifen competitively inhibits estrogen binding to its receptor, which is critical for it's activity in breast cancer cells. Tamoxifen leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin. The increase in sex hormon binding globulin limits the amount of freely available estradiol. These changes reduce levels of factors that stimulate tumor growth. Tamoxifen has also been shown to induce apoptosis in estrogen receptor positive cells. This action is thought to be the result of inhibition of protein kinase C, which prevents DNA synthesis. Alternate theories for the apoptotic effect of tamoxifen comes from the approximately 3 fold increase in intracellular and mitochondrial calcium ion levels after administration or the induction of tumor growth factor β., Tamoxifen is a nonsteroidal agent with potent antiestrogenic properties. The antiestrogen effects may be related to tamoxifen's ability to compete with estrogen for binding sites in target tissues such as breast. Tamoxifen competes with estradiol for estrogen receptor protein in cytosols derived from human breast adenocarcinomas. Tamoxifen has been shown to inhibit the induction of rat mammary carcinoma induced by dimethylbenzanthracene (DMBA) and causes the regression of already established DMBA-induced tumors. Tamoxifen appears to exert its antitumor effects by binding the estrogen receptors in this rat model., Tamoxifen may induce ovulation in anovulatory women, stimulating release of gonadotropin-releasing hormone from the hypothalamus, which in turn stimulates release of pituitary gonadotropins. In oligospermic males, tamoxifen increases serum concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, and estrogen., Tamoxifen is an antiestrogen frequently used in the treatment of breast cancer and is currently being assessed as a prophylactic for those at high risk of developing tumors. We have found that tamoxifen and its derivatives are high-affinity blockers of specific chloride channels. This blockade appears to be independent of the interaction of tamoxifen with the estrogen receptor and therefore reflects an alternative cellular target. One of the clinical side effects of tamoxifen is impaired vision and cataract. Chloride channels in the lens of the eye were shown to be essential for maintaining normal lens hydration and transmittance. These channels were blocked by tamoxifen and, in organ culture, tamoxifen led to lens opacity associated with cataracts at clinically relevant concentrations. These data suggest a molecular mechanism by which tamoxifen can cause cataract formation and have implications for the clinical use of tamoxifen and related antiestrogens.
Record name Tamoxifen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TAMOXIFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Tamoxifen

Color/Form

Crystals from petroleum ether.

CAS RN

10540-29-1
Record name Tamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10540-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tamoxifen [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010540291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tamoxifen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tamoxifen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tamoxifen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAMOXIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/094ZI81Y45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TAMOXIFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tamoxifen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

96-98 °C, MP: 72-74 °C from methanol. /Cis-Form base/, MP: 126-128 °C; C32-H37-N-08; ICI-47699 /Cis-Form citrate/, 97 °C
Record name Tamoxifen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TAMOXIFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tamoxifen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tamoxifen
Reactant of Route 2
Tamoxifen
Reactant of Route 3
Reactant of Route 3
Tamoxifen
Reactant of Route 4
Tamoxifen
Reactant of Route 5
Reactant of Route 5
Tamoxifen
Reactant of Route 6
Reactant of Route 6
Tamoxifen

Citations

For This Compound
675,000
Citations
VC Jordan - Nature reviews Drug discovery, 2003 - nature.com
… 25 years, tamoxifen has been the … tamoxifen as an essential drug for the treatment of breast cancer. It is estimated that more than 400,000 women are alive today as a result of tamoxifen …
Number of citations: 416 www.nature.com
A Ring, M Dowsett - Endocrine-related cancer, 2004 - erc.bioscientifica.com
… tamoxifen in the adjuvant and metastatic settings, resistance is an important clinical problem. The target of tamoxifen … to explain how resistance to tamoxifen develops. Such mechanisms …
Number of citations: 774 erc.bioscientifica.com
CK Osborne - New England Journal of Medicine, 1998 - Mass Medical Soc
… Tamoxifen is absorbed readily after oral administration. The serum half-lives of tamoxifen and … In long-term treatment, the steady-state concentrations of tamoxifen and its metabolites in …
Number of citations: 682 www.nejm.org
RB Riggins, RS Schrecengost, MS Guerrero… - Cancer letters, 2007 - Elsevier
Therapies that target the synthesis of estrogen or the function of estrogen receptor(s) have been developed to treat breast cancer. While these approaches have proven to be beneficial …
Number of citations: 336 www.sciencedirect.com
M Clemons, S Danson, A Howell - Cancer treatment reviews, 2002 - Elsevier
… Over 30 years later, tamoxifen has been … , tamoxifen is the benchmark against which newer endocrine therapies continue to be measured. This paper will review the history of tamoxifen …
Number of citations: 298 www.sciencedirect.com
Early Breast Cancer Trialists' Collaborative Group - The Lancet, 1998 - Elsevier
… , the analyses of adjuvant tamoxifen versus no adjuvant tamoxifen involved 11 095 first … evidence from trials of about 5 years of tamoxifen, which has increased from 1038 deaths among …
Number of citations: 929 www.sciencedirect.com
CK Osborne, SAW Fuqua - Breast cancer research and treatment, 1994 - Springer
… appear to be stimulated by tamoxifen just as they are by … tamoxifen uptake and somewhat altered tamoxifen metabolism in resistant tumors, but neither appears to explain tamoxifen …
Number of citations: 168 link.springer.com
INH White - Carcinogenesis, 1999 - academic.oup.com
… in the uterine endometrium from tamoxifen-treated women. … Based on a mechanistic understanding of tamoxifen-induced … We cannot be certain of the mode of action of tamoxifen that …
Number of citations: 120 academic.oup.com
G Early Breast Cancer Trialists' … - Cochrane Database …, 1996 - cochranelibrary.com
… tamoxifen versus no adjuvant tamoxifen (control). Many of these trials allowed or encouraged the use of tamoxifen … of adjuvant tamoxifen versus no adjuvant tamoxifen involved 11,095 …
Number of citations: 154 www.cochranelibrary.com
VC Jordan - Current problems in cancer, 1992 - Elsevier
… large doses of tamoxifen promoting liver cancer in rats. These results are of particular concern if tamoxifen is to be used as a preventive in normal women. However, tamoxifen is acting …
Number of citations: 148 www.sciencedirect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。